![molecular formula C12H10N2O2 B1437185 5-Methyl-2-(pyrimidin-2-yl)benzoic acid CAS No. 1088994-22-2](/img/structure/B1437185.png)
5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Overview
Description
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a chemical compound with the CAS Number: 1088994-22-2 . It has a molecular weight of 214.22 and its IUPAC name is 5-methyl-2-(2-pyrimidinyl)benzoic acid .
Synthesis Analysis
The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid involves using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials . PdCl2(PPh3)2 is used as a metal catalyst to mediate one-pot generation of the compound using the Negishi cross-coupling method . The optimum condition involves 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g) together with the catalyst . The reaction temperature is 55°C for 14 hours . Under these optimum reaction conditions, the maximum yield of 78.4% is attained .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is represented by the linear formula C12H10N2O2 . The InChI code for the compound is 1S/C12H10N2O2/c1-8-3-4-9 (10 (7-8)12 (15)16)11-13-5-2-6-14-11/h2-7H,1H3, (H,15,16) .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is the Negishi cross-coupling method . This method involves the use of a palladium catalyst and anhydrous zinc chloride .Scientific Research Applications
Sleep-Wake Regulation Research
This compound is an important molecular fragment of orexin Filorexant (MK-6096), which has been a hot research theme in sleep-wake regulation .
Anti-Fibrotic Activity
It has been used in the synthesis of compounds with anti-fibrotic activities, showing promising results in this field .
Antioxidant Potential
Some derivatives of this compound have shown potent antioxidant activity due to specific structural modifications .
Synthesis Methodology
The compound has been synthesized using a method that offers advantages such as a short synthetic pathway, simple post-treatment, and high yield .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by 5-Methyl-2-(pyrimidin-2-yl)benzoic acid . Future studies should focus on identifying these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid’s action are currently unknown
properties
IUPAC Name |
5-methyl-2-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBKHXGASBZRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659246 | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
CAS RN |
1088994-22-2 | |
Record name | 5-Methyl-2-(2-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the optimized synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid described in the research?
A1: The research paper outlines a novel synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid using a Negishi cross-coupling reaction with PdCl2(PPh3)2 as a catalyst []. This method is significant because it offers several advantages over previously reported methods:
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